2-{[(Tert-butoxy)carbonyl]amino}-2-methylpent-4-ynoic acid
Description
2-{[(Tert-butoxy)carbonyl]amino}-2-methylpent-4-ynoic acid is a specialized amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group, a methyl substituent at the α-carbon, and a terminal alkyne moiety at the pent-4-ynoic acid backbone. This compound is primarily utilized in medicinal chemistry as a building block for peptide synthesis or as a precursor for bioactive molecules. The Boc group serves as a temporary protective moiety for amines, enabling selective deprotection during multi-step syntheses .
Properties
Molecular Formula |
C11H17NO4 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid |
InChI |
InChI=1S/C11H17NO4/c1-6-7-11(5,8(13)14)12-9(15)16-10(2,3)4/h1H,7H2,2-5H3,(H,12,15)(H,13,14) |
InChI Key |
RHJSEALENIKHQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CC#C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Protection of the Amino Group with tert-Butoxycarbonyl (Boc)
The amino group in amino acids or amino acid derivatives is commonly protected using tert-butoxycarbonyl chloride (Boc-Cl) under mild basic conditions. This step prevents side reactions during subsequent transformations.
-
- Dissolve the amino acid or precursor in an aqueous or organic solvent (e.g., dichloromethane).
- Add a base such as triethylamine or sodium bicarbonate to neutralize the generated hydrochloric acid.
- Add Boc-Cl dropwise at 0–25 °C with stirring.
- Monitor the reaction by Thin Layer Chromatography or High-Performance Liquid Chromatography.
- Upon completion, extract and purify the Boc-protected amino acid by recrystallization or chromatography.
-
- Reaction times vary from 1 to 24 hours depending on scale and substrate.
- The Boc group is stable under neutral and mildly basic conditions but can be removed under acidic conditions if needed.
Installation of the Pent-4-ynoic Acid Backbone
The pent-4-ynoic acid moiety can be introduced or retained by:
- Starting from 2-methylpent-4-ynoic acid: This substrate can be synthesized by alkylation of suitable precursors or by alkyne homologation methods.
- Alkyne Formation via Alkylation or Elimination: Terminal alkynes can be introduced by:
- Alkylation of terminal alkynes with appropriate halides.
- Elimination reactions from vicinal dihalides or halohydrins.
- Stereochemical Control: When chiral centers are present, enantioselective synthesis or resolution techniques are applied.
Industrial and Scale-Up Considerations
- Batch and Continuous Flow Reactors: Used to precisely control reaction parameters such as temperature, pressure, and reaction time for reproducible yields.
- Purification: Recrystallization from solvents like isopropyl acetate, petroleum ether, or ethanol is the preferred method to obtain high purity crystalline products.
- Use of Ionic Liquids: Some advanced protocols employ ionic liquids such as 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide to enhance catalyst stability and reaction efficiency under hydrogenation conditions.
Data Summary Table of Representative Preparation Conditions
| Step | Reagents/Conditions | Solvent | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Boc Protection | Boc-Cl, Triethylamine | Dichloromethane | 0–25 | Atmospheric | 1–24 | >90 | Standard amino protection |
| Alkyne Introduction | Alkylation or elimination methods | Various | Ambient to reflux | N/A | Variable | Variable | Requires careful control to preserve alkyne |
| Catalytic Hydrogenation (Alkene to Alkane) | Pd/C, H2, Ethanol | Ethanol | 25 | 1.0 | 20 | 73.8 | For related unsaturated derivatives |
| Asymmetric Hydrogenation | Diiodo(p-cymene)ruthenium(II) dimer, Mandyphos | Ethanol | 40 | 2.0–2.5 | 6 | 86.9 | High selectivity, stereocontrol |
| Scale-up Hydrogenation | Rhodium(I) catalyst, Phosphine ligand | Ethanol | 40 | 1.5 | 16 | 90 | Industrial scale, high yield |
Chemical Reactions Analysis
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-2-methylpent-4-ynoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Boc-protected amino group can participate in substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution can result in various substituted derivatives.
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}-2-methylpent-4-ynoic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Medicine: It may serve as a precursor for the development of pharmaceuticals.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-2-methylpent-4-ynoic acid involves the reactivity of the Boc-protected amino group. The Boc group can be removed under acidic conditions, revealing the free amine, which can then participate in various biochemical and chemical reactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to five analogs with Boc-protected amino groups and varying backbones or substituents (Table 1). Key differences include:
Table 1: Structural and Physicochemical Comparison
*Estimated based on analog in (replacing Cl and adjusting for alkyne vs. alkene).
Reactivity and Stability
- Alkyne vs. Alkene/Chloro Substitution : The target compound’s terminal alkyne (C≡CH) confers higher reactivity compared to the double bond in 1704255-15-1 or the chloro-substituted analog. Alkynes are prone to cycloaddition (e.g., Huisgen reaction) and oxidative cleavage, whereas alkenes and chloro groups exhibit lower reactivity .
- Spirocyclic vs.
Biological Activity
2-{[(Tert-butoxy)carbonyl]amino}-2-methylpent-4-ynoic acid, also known by its CAS number 2243048-88-4, is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H17NO4
- Molecular Weight : 227.26 g/mol
- CAS Number : 2243048-88-4
Synthesis
The synthesis of this compound typically involves the reaction of tert-butoxycarbonyl (Boc) protected amino acids with appropriate alkyne derivatives. The reaction conditions can vary, but often involve the use of coupling reagents to facilitate the formation of the amide bond.
Antitumor Activity
Research indicates that compounds structurally similar to this compound exhibit significant antitumor activity. For instance, a study on pyrrolo[2,3-d]pyrimidine derivatives demonstrated potent inhibition of human tumor cell lines through selective transport mechanisms and targeted inhibition of purine biosynthesis pathways . The compound's ability to inhibit cell proliferation was notably linked to its action on glycinamide ribonucleotide formyltransferase (GARFTase), a critical enzyme in nucleotide synthesis.
The biological activity is primarily attributed to:
- Selective Transport : The compound is taken up preferentially by folate receptors (FRs) and proton-coupled folate transporters (PCFT), enhancing its efficacy against FR-expressing tumors.
- Inhibition of Enzymatic Activity : It inhibits key enzymes involved in purine biosynthesis, leading to reduced tumor cell growth and proliferation.
In Vitro Studies
In vitro assays have shown that at concentrations as low as 1 nM, compounds similar to this compound can achieve over 99% inhibition of colony formation in cancer cell lines such as KB cells. Such results underscore the compound's potential as a therapeutic agent in oncology .
In Vivo Studies
In vivo studies using SCID mice bearing KB tumors revealed that these compounds could induce significant tumor regression. For example, a related compound demonstrated a log kill of 3.5 and complete remission in 4 out of 5 cases at advanced stages of tumor development .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C11H17NO4 |
| Molecular Weight | 227.26 g/mol |
| CAS Number | 2243048-88-4 |
| Antitumor Activity | >99% inhibition at 1 nM |
| In Vivo Efficacy | Significant tumor regression |
Q & A
Basic: What are the standard synthetic routes for 2-{[(tert-butoxy)carbonyl]amino}-2-methylpent-4-ynoic acid, and how are reaction conditions optimized for yield and purity?
Methodological Answer:
The synthesis typically involves Boc-protection of the amino group followed by coupling reactions to introduce the methyl and alkyne moieties. Key steps include:
- Boc Protection : Reaction of the primary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine .
- Alkyne Introduction : Sonogashira coupling or alkyne-azide cycloaddition (CuAAC) to install the pent-4-ynoic acid backbone .
- Methylation : Alkylation using methyl iodide or similar reagents under controlled pH to avoid over-alkylation .
Optimization Factors : - Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance reaction homogeneity .
- Temperature : Low temperatures (0–5°C) minimize side reactions during Boc protection .
- Catalysts : Pd/Cu catalysts for alkyne coupling improve regioselectivity .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) isolates the product from by-products .
Basic: Which analytical techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₁₃H₂₀NO₄⁺) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% by area) .
Data Table :
| Technique | Parameters | Key Observations |
|---|---|---|
| ¹H NMR | 400 MHz, CDCl₃ | δ 1.4 (s, Boc), δ 2.1 (s, CH₃), δ 4.9 (m, NH) |
| HRMS | ESI+ | m/z 278.1492 ([M+H]⁺, calc. 278.1493) |
| HPLC | 220 nm, 1 mL/min | Retention time: 8.2 min, 97% purity |
Advanced: How can computational methods predict the biological activity of derivatives?
Methodological Answer:
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions between derivatives and target proteins (e.g., enzymes in peptide synthesis). Key steps:
- Protein Preparation : Retrieve target structure from PDB (e.g., thrombin for anticoagulant studies) .
- Ligand Docking : Simulate binding poses, prioritizing hydrogen bonds with the Boc group and hydrophobic interactions with the alkyne .
- MD Simulations : GROMACS or AMBER assess binding stability over time (e.g., RMSD <2 Å over 100 ns) .
- ADMET Prediction : SwissADME or pkCSM evaluates pharmacokinetic properties (e.g., logP <3 for solubility) .
Advanced: What strategies resolve contradictions in spectroscopic data during derivative characterization?
Methodological Answer:
- Contradiction Example : Discrepant ¹³C NMR shifts for the alkyne carbon (expected δ ~70–90 ppm vs. observed δ 100 ppm).
- Resolution Steps :
Basic: What role does the Boc group play in the compound’s reactivity during peptide synthesis?
Methodological Answer:
- Protection : The Boc group shields the amine from nucleophilic attack during carboxyl activation (e.g., EDC/HOBt coupling) .
- Deprotection : Trifluoroacetic acid (TFA) cleaves the Boc group under mild conditions (20–25°C, 1–2 hours), minimizing side reactions .
- Compatibility : Stable under basic conditions but labile in acidic media, enabling orthogonal protection strategies .
Advanced: How do the methyl and alkyne moieties influence reactivity in cross-coupling reactions?
Methodological Answer:
- Methyl Group :
- Steric Hindrance : Reduces reactivity at the α-carbon, favoring β-substitution in SN2 reactions .
- Stabilization : Hyperconjugation stabilizes transition states in radical reactions .
- Alkyne Moiety :
- Click Chemistry : Enables CuAAC with azides for bioconjugation (e.g., PEGylation) .
- Sonogashira Coupling : Forms C–C bonds with aryl halides (e.g., drug candidate derivatization) .
Basic: What are common by-products during synthesis, and how are they identified?
Methodological Answer:
- By-Products :
- Di-Boc Adducts : From overprotection (monitored by TLC, Rf ~0.7 in ethyl acetate) .
- Alkyne Dimerization : Detected via GC-MS (m/z = 2×monomer mass – 2H) .
- Mitigation :
Advanced: What experimental approaches study the compound’s stability under varying conditions?
Methodological Answer:
- Accelerated Stability Testing :
- Light Exposure : ICH Q1B guidelines (UV/vis light, 7 days) assess photodegradation .
Basic: How is enantiomeric purity assessed, and what chiral methods are recommended?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak IA-3 column (hexane/isopropanol, 0.8 mL/min) to resolve enantiomers (retention times: 12.3 min (R), 14.1 min (S)) .
- Polarimetry : Compare specific rotation ([α]²⁵D = +15° for pure S-enantiomer) .
- NMR Chiral Shift Reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces split signals .
Advanced: What structural modifications enhance pharmacokinetic properties, and how are they evaluated?
Methodological Answer:
- Modifications :
- Alkyne → Cyclopropane : Reduces metabolic oxidation (CYP450 resistance) .
- Boc → Fmoc : Enhances aqueous solubility for in vivo studies .
- Evaluation :
- In Vitro Metabolism : Liver microsome assays quantify half-life (target: t₁/₂ >60 min) .
- Plasma Protein Binding (PPB) : Equilibrium dialysis (human plasma, 37°C) measures unbound fraction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
